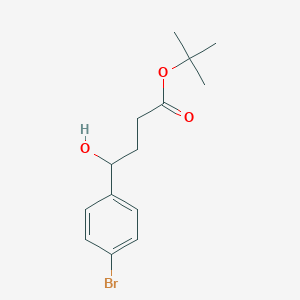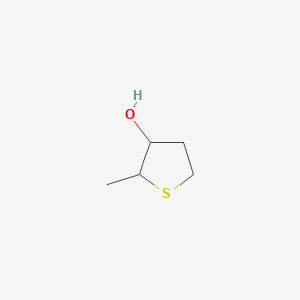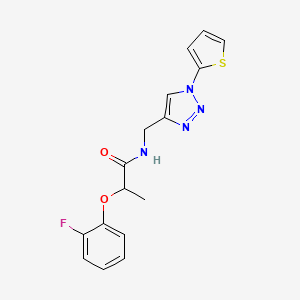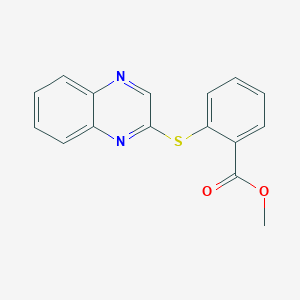
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Angiotensin II Antagonists
Triazole derivatives have been synthesized and evaluated for their potential as angiotensin II (AII) antagonists. These compounds, including variations with triazoles bearing alkyl substituents and specific side chains, showed significant potency. For example, certain triazole derivatives blocked the AII pressor response in conscious rats, demonstrating potential for the treatment of hypertension (Ashton et al., 1993).
Corrosion Inhibitors
A theoretical study using density functional theory (DFT) on bipyrazolic-type organic compounds, closely related to triazole derivatives, elucidated their efficiency and reactive sites as corrosion inhibitors. This study aligns with the search for new materials capable of protecting metals against corrosion, highlighting the relevance of such compounds in industrial applications (Wang et al., 2006).
Cytotoxicity and DNA Binding
Research into bis-1,3,4-oxadiazoles and bis-pyrazoles derived from 1,4-bis[5-thio-4-substituted-1,2,4-triazol-3-yl]butane revealed their in-vitro cytotoxicity potential against various human cancer cell lines. Additionally, DNA binding studies of these compounds offer insights into their mechanism of action, suggesting potential therapeutic applications in cancer treatment (Purohit et al., 2011).
Cell Viability Assays
The use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and related compounds in cell viability assays underscores the importance of such derivatives in biological research. These assays are crucial for evaluating the cytotoxicity of new compounds and understanding their effects on cell metabolism (Abe & Matsuki, 2000).
Antimicrobial Activity
Synthesis and evaluation of 1,4-bis(4-substituted-5-mercapto-1,2,4-triazol-3-yl)butane derivatives have shown significant in vitro cytotoxicity and anti-microbial activity. This research points to the potential use of triazole derivatives as leads for the development of new antimicrobial agents (Purohit & Mayur, 2012).
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-14-5-7-18(8-6-14)28(26,27)23-11-9-22(10-12-23)19(25)13-15(2)24-17(4)20-16(3)21-24/h5-8,15H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHMUIFDBHVBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=NC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2571460.png)

![N-(2-hydroxyethyl)-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2571462.png)

![N-[2-(2-furyl)vinyl]-N'-(4-methylphenyl)urea](/img/structure/B2571464.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2571470.png)




![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/no-structure.png)
![4-[(E)-3-(cyanomethylamino)-3-oxoprop-1-enyl]-N-cyclopropylbenzamide](/img/structure/B2571477.png)
![Bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1S)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2571478.png)
